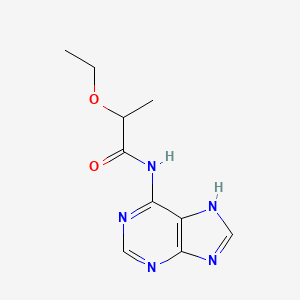

2-ethoxy-N-(9H-purin-6-yl)propanamide

Description

Overview of Purine (B94841) Heterocycles in Chemical Biology and Medicinal Chemistry

The purine ring system, an intricate fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is one of the most prevalent nitrogen heterocycles in nature. mdpi.com Substituted purines, such as adenine (B156593) and guanine, are fundamental building blocks of DNA and RNA. mdpi.com Beyond this genetic role, they are crucial components of key biomolecules like adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This inherent biological relevance has established purine derivatives as "privileged scaffolds" in medicinal chemistry. mdpi.com

Researchers have extensively modified the purine core at various positions (C2, C6, C8, and N9) to generate vast libraries of compounds with diverse pharmacological activities. mdpi.com This has led to the development of numerous FDA-approved drugs for a wide range of diseases. mdpi.com The therapeutic potential of purine derivatives is remarkably broad, spanning applications as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.gov Their mechanism of action often involves mimicking the natural purine ligands to interact with biological targets like protein kinases, G-protein coupled receptors (e.g., adenosine receptors), and metabolic enzymes. mdpi.comacs.org For instance, many purine analogues function as ATP-competitive kinase inhibitors, a major focus in oncology research. acs.org

Table 1: Therapeutic Applications of Purine Derivatives

| Therapeutic Area | Examples of Biological Targets | Potential Applications |

|---|---|---|

| Oncology | Cyclin-Dependent Kinases (CDKs), HSP90, Akt1, Abl tyrosine kinase | Treatment of various cancers nih.govacs.orgnih.gov |

| Virology | Viral DNA/RNA polymerases | Anti-herpes, anti-HIV, anti-influenza therapies nih.gov |

| Immunology | Adenosine Receptors, Kinases involved in inflammation | Autoimmune and anti-inflammatory treatments mdpi.comnih.gov |

| Infectious Diseases | Microbial metabolic enzymes | Antimicrobial, antitubercular, anti-leishmanial agents nih.gov |

| Neurology | Adenosine Receptors | Treatment of neurological and metabolic disorders mdpi.com |

Significance of the N-(9H-purin-6-yl)propanamide Structural Motif in Medicinal Chemistry

The substitution at the C6 position of the purine ring is a critical area in the synthesis of purine derivatives. nih.gov The most common synthetic route involves the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466). nih.gov Attaching different functional groups at this position profoundly influences the compound's biological activity.

The N-(9H-purin-6-yl)amide linkage, including the specific propanamide motif, is of significant interest. This structural element connects an acyl group to the purine core via an exocyclic nitrogen atom. Research into related structures, such as N-(9H-purin-6-yl) benzamide (B126) derivatives, has demonstrated notable cytotoxic activity against cancer cell lines, inducing apoptosis and decreasing cell proliferation. nih.gov Similarly, purine conjugates with amino acids at the C6 position have been synthesized and investigated for various therapeutic properties, including antimycobacterial and cytotoxic effects. nih.govmdpi.com These studies underscore that the amide linkage at C6 is a viable strategy for generating biologically active molecules. The nature of the acyl group and any substituents can be systematically varied to modulate activity and target specificity.

Table 2: Examples of Biologically Active C6-Amide Purine Derivatives

| Compound Class | Linkage at C6 | Reported Biological Activity | Reference |

|---|---|---|---|

| N-(9H-purin-6-yl) benzamides | Benzamide | Cytotoxic and antitumoral activity | nih.gov |

| N-(Purin-6-yl)aminoalkanoic acids | Aminoalkanoic acid amide | Cytotoxic activity against tumor cell lines | mdpi.com |

Research Landscape and Strategic Gaps for 2-ethoxy-N-(9H-purin-6-yl)propanamide

A comprehensive review of the current scientific literature reveals a significant gap in research specifically focused on this compound. While extensive research exists for the broader class of purine derivatives and for various N6-substituted analogues, this particular compound remains largely uncharacterized in terms of its synthesis, biological activity, and potential therapeutic applications.

This absence of specific data represents a strategic opportunity for investigation. The core N-(9H-purin-6-yl)propanamide scaffold is known to be a viable starting point for generating bioactive molecules. nih.govmdpi.com The addition of a 2-ethoxy group introduces a small, flexible, and moderately lipophilic substituent that could influence several key properties:

Target Binding: The ethoxy group could form specific interactions within the binding pocket of a target protein, potentially enhancing potency or altering selectivity compared to unsubstituted analogues.

Physicochemical Properties: The ethoxy group can affect the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical parameters for drug development.

The primary strategic gap is the lack of fundamental biological screening data for this compound. Future research should prioritize its synthesis and subsequent evaluation in a broad range of biological assays, particularly those where other purine derivatives have shown promise, such as kinase inhibition panels and cancer cell line cytotoxicity screens. Such studies would establish whether this specific derivative offers any advantages over existing compounds and would pave the way for more focused medicinal chemistry efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-(7H-purin-6-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-3-17-6(2)10(16)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNHVOMGRGJXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=O)NC1=NC=NC2=C1NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Ethoxy N 9h Purin 6 Yl Propanamide Analogues

Strategies for Constructing the 9H-Purin-6-yl Scaffold

The construction of the fundamental 9H-purine ring system is a critical first step in the synthesis of its derivatives. Purines are nitrogenous heterocyclic compounds composed of fused pyrimidine (B1678525) and imidazole (B134444) rings. rsc.org Synthetic strategies often begin with pre-formed pyrimidine or imidazole precursors, which are then cyclized to form the bicyclic purine (B94841) core. rsc.org

Common approaches highlighted in recent literature (2019-2024) include:

Synthesis from Pyrimidine Derivatives : This is a classical and widely used method. It typically involves the cyclization of appropriately substituted diaminopyrimidines. nih.gov

Synthesis from Imidazole Derivatives : An alternative route involves building the pyrimidine ring onto an existing imidazole precursor. For instance, 5-amino-1-phenyl-1H-imidazole-4-carbonitrile can be reacted with triethyl orthoformate (HC(OEt)3) and acetic anhydride, followed by treatment with ammonia (B1221849) to yield phenyl-9H-purin-6-amine derivatives. researchgate.net

Synthesis from Acyclic Precursors : More contemporary methods can build the scaffold from acyclic starting materials like diaminomaleonitrile (B72808) and urea (B33335) derivatives. rsc.org For example, the condensation of 2-methoxyphenyl isocyanate with diaminomaleonitrile yields a urea derivative, which can then be treated with an aldehyde to synthesize a series of purine derivatives. rsc.org

These foundational methods provide access to a variety of purine cores that can be further elaborated. nih.gov

Methods for Incorporating the 2-ethoxypropanamide (B15481489) Moiety

The 2-ethoxypropanamide side chain is typically attached to the C6 position of the purine scaffold. The most common method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 6-halopurine, such as 6-chloropurine (B14466), with the corresponding amine.

For the synthesis of N-(purin-6-yl)amino acid derivatives, the amino group of an amino acid or its ester is used as the nucleophile. nih.gov For instance, N-(purin-6-yl)-(S)-amino acids can be synthesized by the nucleophilic substitution of the chlorine atom in 6-chloropurine with the corresponding (S)-amino acid in an aqueous solution of sodium carbonate under reflux. nih.gov This approach directly links the amino acid to the C6 position of the purine ring.

Maintaining stereochemical integrity is a significant challenge when synthesizing chiral molecules like N-(purin-6-yl)dipeptides. Research into the synthesis of N-(purin-6-yl)dipeptides containing a terminal (S)-glutamic acid fragment has explored two primary routes, revealing critical issues with racemization. nih.govneicon.ru

One approach involves the coupling of a pre-synthesized N-(purin-6-yl)-(S)-amino acid with dimethyl (S)-glutamate using a carbodiimide (B86325) coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and N,N-diisopropylethylamine (DIEA). nih.gov However, this method was found to cause significant racemization at the chiral center of the N-(purin-6-yl)-α-amino acid, leading to a mixture of (S,S)- and (R,S)-diastereomers, typically in a 6:4 ratio. nih.govneicon.ru Interestingly, the starting configuration of the N-(purin-6-yl)-α-amino acid did not alter the final diastereomeric composition, suggesting the formation of a common, chirally labile intermediate. nih.gov

An alternative, more successful approach for obtaining stereochemically pure products involves reversing the order of bond formation. In this method, the dipeptide is synthesized first, and then it is used as a nucleophile to displace the chlorine atom from 6-chloropurine or 2-amino-6-chloropurine (B14584). nih.govneicon.ru This strategy effectively prevents racemization and yields the individual, enantiomerically pure (S,S)-diastereomers. nih.govneicon.ru The enantiomeric purity of the final compounds was confirmed using chiral HPLC. nih.gov

| Synthetic Route | Description | Stereochemical Outcome | Key Finding |

|---|---|---|---|

| Route 1: Carbodiimide Coupling | Coupling of N-(purin-6-yl)-(S)-amino acid with dimethyl (S)-glutamate using DCC/HOBt. | Mixture of (S,S) and (R,S) diastereomers (approx. 6:4 ratio). | Significant racemization occurs at the chiral center of the N-(purin-6-yl)-amino acid. |

| Route 2: Nucleophilic Substitution | Reaction of 6-chloropurine with a pre-synthesized dipeptide as the nucleophile. | Individual (S,S)-diastereomers obtained with high enantiomeric purity. | This approach avoids racemization and is stereoselective. |

Functionalization and Diversification at Key Purine Positions (e.g., N9, N6, C2, C8)

To explore structure-activity relationships, the purine scaffold can be functionalized at several key positions. The reactivity of the purine ring allows for selective modifications at the nitrogen atoms (N9, N6) and carbon atoms (C2, C8). researchgate.net

N9 Position : The N9 position is readily functionalized. 9-Arylpurines can be formed with complete regioselectivity by treating purines with arylboronic acids in the presence of copper(II) acetate. researchgate.net Alkylation at N9 is also a common strategy, for example, by reacting 2,6-dichloropurine (B15474) with alkyl halides like cyclopentyl bromide in the presence of K2CO3 and DMF. nih.gov

N6 Position : The exocyclic amino group at C6 is a key site for modification. Acylation of adenine (B156593) is a direct method to introduce substituents. researchgate.net As discussed previously, the primary route to N6-substituted purines is through the SNAr reaction of 6-halopurines. nih.gov

C2 Position : The C2 position can be functionalized, often in conjunction with other positions. A three-step solution-phase synthesis allows for the creation of 2,6,9-trisubstituted purines starting from 2,6-dichloropurine. researchgate.net Microwave irradiation has been shown to accelerate the nucleophilic displacement of halogens by amines at the C2 position, enabling high-throughput synthesis. researchgate.net

C8 Position : The C8 position is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com Direct C-H functionalization at this position has become a powerful tool. nih.gov Palladium-catalyzed direct arylation of adenosine (B11128) with aryl halides can selectively introduce aryl groups at C8. nih.govresearchgate.net Radical-based methods, such as the Minisci reaction, also allow for direct C-H functionalization, expanding the toolkit for modifying this position under mild conditions. researchgate.net Other methods include lithiation followed by quenching with an electrophile and metal-promoted cross-coupling reactions. mdpi.com

| Position | Reaction Type | Example Reagents/Conditions | Reference |

|---|---|---|---|

| N9 | N-Arylation | Arylboronic acids, Cu(OAc)2 | researchgate.net |

| N9 | N-Alkylation | Alkyl halides, K2CO3, DMF | nih.gov |

| N6 | Nucleophilic Substitution (Amination) | 6-chloropurine + Amines/Amino Acids | nih.gov |

| C2 | Nucleophilic Substitution | 2,6-dichloropurine + Amines (Microwave-assisted) | researchgate.net |

| C8 | Direct C-H Arylation | Aryl halides, Pd(OAc)2, CuI | nih.govresearchgate.net |

| C8 | Minisci Reaction (Radical) | Radical precursors for C-H alkylation/acylation | researchgate.net |

| C8 | Lithiation/Electrophilic Quench | LDA, then electrophile (e.g., DMF) | mdpi.com |

Emerging Synthetic Techniques for Purine Analogues

The field of purine synthesis is continually evolving, with new techniques emerging that offer improved efficiency, selectivity, and the ability to perform late-stage functionalization. rsc.orgekb.eg

Photoredox and Dual Catalysis : A novel strategy for the synthesis of C6-alkylated purine analogues utilizes a combination of photoredox and nickel catalysis. nih.gov This dual catalytic method enables the direct sp²–sp³ cross-electrophile coupling of chloropurines with a wide range of readily available primary and secondary alkyl bromides. nih.gov A key advantage is that the reaction conditions are mild enough to be compatible with unprotected nucleosides, allowing for diversification at the final stage of a synthetic sequence. nih.gov

Direct C-H Functionalization : While not entirely new, the application of Minisci-type radical reactions for the direct functionalization of purine C-H bonds has seen significant progress. researchgate.net This approach avoids the need for pre-functionalized starting materials (e.g., halopurines) and allows for the direct installation of alkyl and other groups onto the purine core, representing a more atom-economical strategy. researchgate.net

Synthesis of Bio-isosteres : Recent research focuses on generating novel bio-isosteres of purine analogues under mild conditions to avoid harsh traditional methods. ekb.eg For example, new series of triazolopyrimidines (TZP), which act as purine isosteres, have been successfully synthesized using methods that are different from traditional approaches and avoid sophisticated procedures. ekb.eg

These emerging techniques expand the chemical space available to medicinal chemists and facilitate the rapid synthesis of new purine drug candidates. rsc.orgnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 2 Ethoxy N 9h Purin 6 Yl Propanamide Derivatives

Impact of Substitutions on the 9H-Purine Nucleus on Biological Modulation

The 9H-purine nucleus, a fused pyrimidine-imidazole ring system, offers multiple positions for substitution (primarily C2, C6, and C8), each capable of significantly modulating the compound's interaction with biological targets. rsc.orgmdpi.com The nature of the substituent, its size, electronics, and steric properties, dictates the resulting biological effect.

Research on various purine (B94841) derivatives has established several key SAR principles. For instance, substitutions at the C6 position are common and profoundly influence activity. The introduction of different amine-containing side chains at C6, as seen in N-(purin-6-yl)amino acid derivatives, is critical for cytotoxic activity. mdpi.com Similarly, studies on 2-amino-6-chloropurine (B14584) have shown that introducing various substituents at the C6 position can yield compounds with promising antifungal activities. researchgate.net Modifications at the C2 position also play a vital role; for example, a series of 9H-purine derivatives designed as cyclin-dependent kinase 9 (CDK9) inhibitors showed that substitutions at C2 were integral to their potency. nih.gov

The table below summarizes the general impact of substitutions on the purine nucleus based on findings from various studies on purine analogues.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity | Reference(s) |

| C2 | Amino, Fluoro, Hydroxyl | Modulates kinase inhibitory activity and selectivity. nih.gov | nih.gov |

| C6 | Substituted Amines, Thioethers | Crucial for cytotoxic, antifungal, and kinase inhibitory activities. The nature of the substituent dictates target specificity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| N9 | Alkyl, Hydroxyethoxymethyl | Can influence solubility and cytotoxic profile without necessarily diminishing activity. mdpi.com | mdpi.com |

For derivatives of 2-ethoxy-N-(9H-purin-6-yl)propanamide, it is hypothesized that substitutions on the purine ring would follow similar principles. For example, introducing small, electron-withdrawing groups at the C2 position could enhance interactions with target enzymes, while modifying the N9 position could improve pharmacokinetic properties.

Influence of 2-ethoxypropanamide (B15481489) Moiety Modifications on Preclinical Activity

Studies on related N-acyl purine derivatives provide valuable insights. For example, in a series of N-(purin-6-yl)aminopolymethylene carboxylic acids, the length of the linker between the purine core and a difluorobenzoxazine fragment was found to be crucial for cytotoxic activity. mdpi.com This suggests that the spatial relationship between the purine and other interacting groups, governed by the side chain's length and flexibility, is a key factor. Similarly, research on N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids demonstrated that modifications to the amino acid portion of the side chain directly impacted analgesic activity. nih.gov

For this compound derivatives, potential modifications could include:

Altering the Alkoxy Group: Changing the ethoxy group to methoxy, propoxy, or bulkier alkoxy groups would modulate lipophilicity and steric interactions within a binding pocket.

Modifying the Propanamide Backbone: Introducing branching on the ethyl chain or replacing the amide with bioisosteres like 1,3,4-oxadiazoles could improve metabolic stability and potency. nih.gov

Varying the Linker Length: Increasing or decreasing the number of methylene (B1212753) units in the propanamide chain could optimize the orientation of the purine nucleus relative to its binding site.

The following table illustrates hypothetical modifications to the 2-ethoxypropanamide moiety and their potential impact on preclinical activity.

| Moiety Modification | Rationale | Potential Impact on Preclinical Activity | Reference(s) |

| Ethoxy to Methoxy/Isopropoxy | Modulate lipophilicity and steric bulk. | Altered binding affinity and cell permeability. | nih.gov |

| Propanamide to Butanamide | Change linker length and flexibility. | Optimized spatial orientation for target binding. | mdpi.com |

| Amide N-H Substitution | Block hydrogen bond donation, increase lipophilicity. | Altered binding mode and metabolic stability. | mdpi.com |

| Introduction of Cyclic Moieties | Constrain conformation, explore new binding interactions. | Increased potency and selectivity. | nih.gov |

Computational Approaches to SAR and QSAR Modeling

Computational methods are indispensable tools for rationalizing SAR data and quantitatively predicting the biological activity of novel compounds. protoqsar.comspringernature.com Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. protoqsar.comnih.gov These models are pivotal for screening virtual libraries and prioritizing the synthesis of promising new derivatives. uniroma1.it

The development of a robust QSAR model is a systematic process that involves several critical steps. uniroma1.itnih.gov It begins with the compilation of a dataset of purine analogues with experimentally determined biological activities. The dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess its predictive power. nih.govbasicmedicalkey.com

Statistical methods such as multiple linear regression, partial least squares, and machine learning algorithms are employed to create a mathematical equation relating molecular descriptors (numerical representations of molecular structure) to biological activity. protoqsar.com

Validation is a crucial aspect of QSAR modeling to ensure the model is statistically significant and not a result of chance correlation. basicmedicalkey.commdpi.com

Internal Validation: Techniques like leave-one-out cross-validation are used on the training set to assess the model's robustness. The cross-validated correlation coefficient (Q²) is a key metric. nih.gov

External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is evaluated. The predictive R² (R²pred) is a measure of this predictive capacity. nih.govmdpi.com

The Organisation for Economic Co-operation and Development (OECD) has established principles for the development of validated and predictive QSAR models to ensure their reliability for regulatory purposes. basicmedicalkey.com

| Step | Description | Key Parameters/Techniques | Reference(s) |

| 1. Data Curation | Compile a dataset of compounds with consistent biological activity data. | Training set, Test set. | uniroma1.it |

| 2. Descriptor Calculation | Generate numerical descriptors representing physicochemical, topological, and 3D properties of each molecule. | Molecular descriptors (e.g., logP, MW, PSA). | protoqsar.com |

| 3. Model Generation | Use statistical methods to correlate descriptors with biological activity for the training set. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). | protoqsar.comnih.gov |

| 4. Internal Validation | Assess the robustness and stability of the model using the training set. | Leave-One-Out (LOO) cross-validation, Q². | nih.govbasicmedicalkey.com |

| 5. External Validation | Evaluate the model's predictive power on the independent test set. | R²pred. | nih.govmdpi.com |

| 6. Applicability Domain Definition | Define the chemical space in which the model can make reliable predictions. | - | nih.gov |

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure. protoqsar.com Identifying which descriptors correlate with the biological activity of purine analogues is key to understanding the SAR and guiding the design of new compounds. These descriptors can be broadly categorized:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts). nih.gov

2D Descriptors: Based on the 2D structure (e.g., topological indices, polar surface area (PSA), number of hydrogen bond donors/acceptors). nih.govresearchgate.net

3D Descriptors: Based on the 3D conformation (e.g., molecular shape, volume). protoqsar.com

For purine derivatives and similar bioactive molecules, certain descriptors are frequently identified as important. For instance, a QSAR model for drug carcinogenicity found that higher lipophilicity (logP), the presence of conjugated ring systems, and specific functional groups contributed positively to the endpoint, while factors like branching, size, and shape were also crucial. nih.gov Bioactivity descriptors, which encode biological properties, can also be inferred and used to improve prediction models. nih.gov

| Descriptor Type | Example(s) | Potential Correlation with Biological Activity | Reference(s) |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Influences membrane permeability, solubility, and target binding. | nih.govresearchgate.net |

| Topological | Branching indices, Connectivity indices | Relates to molecular size, shape, and compactness, affecting receptor fit. | nih.gov |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target protein. | nih.gov |

| Structural/Functional Group Counts | Number of H-bond donors/acceptors, Ring counts | Determines potential for specific interactions (e.g., hydrogen bonds) and overall structure. | nih.govresearchgate.net |

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. nih.govmdpi.com A pharmacophore is an ensemble of steric and electronic features in 3D space that is necessary to ensure the optimal molecular interactions with a specific biological target. 3ds.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYP), and aromatic rings (RA). nih.gov

The process involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov Advanced algorithms, such as the HypoGen module in Discovery Studio, can generate and score potential pharmacophore hypotheses based on a training set of ligands with a range of activities. nih.gov3ds.com The best pharmacophore model is then validated and can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net

For purine derivatives, a typical pharmacophore model would likely include:

Hydrogen bond donors and acceptors associated with the nitrogen atoms and exocyclic groups of the purine ring.

An aromatic feature corresponding to the purine ring itself.

Hydrophobic and hydrogen bonding features associated with the 2-ethoxypropanamide side chain.

This approach allows for the identification of structurally diverse compounds that retain the key interaction features of the original ligands, facilitating the discovery of novel chemical scaffolds. nih.gov

Mechanistic Investigations of 2 Ethoxy N 9h Purin 6 Yl Propanamide in Preclinical Biological Systems

Molecular Targets and Receptor Interactions in Preclinical Models

The purine (B94841) scaffold is a well-established pharmacophore that interacts with a variety of biological targets. For N6-substituted purine derivatives, including analogs of 2-ethoxy-N-(9H-purin-6-yl)propanamide, the primary molecular interactions observed in preclinical studies involve enzyme modulation and receptor binding.

Purine analogs are known to interact with various enzymes involved in nucleotide metabolism. nih.gov One such key enzyme is Purine Nucleoside Phosphorylase (PNP), which plays a crucial role in the purine salvage pathway. nih.gov Inhibition of PNP can lead to the accumulation of purine nucleosides, which can have cytotoxic effects, particularly in rapidly dividing cells. Studies on 2,6-substituted purines have demonstrated their potential as inhibitors of PNP from pathogenic organisms like Helicobacter pylori, with inhibition constants in the micromolar range. nih.gov While specific data for this compound is not available, its structural similarity to other purine analogs suggests it may also exhibit inhibitory activity against PNP.

Information regarding the direct interaction of this compound or its close N6-acyl analogs with Flavin-Dependent Thymidylate Synthase (FDTS) and NUDT1 (Nudix Hydrolase 1) is not currently available in the scientific literature. These enzymes are also involved in nucleotide metabolism and are considered potential targets for anticancer agents.

Table 1: Enzyme Inhibition by Structurally Related Purine Analogs (Note: Data presented is for related compounds, not this compound)

| Compound | Enzyme Target | Inhibition Constant (Ki) | Organism/System | Reference |

|---|---|---|---|---|

| 6-benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) | Low micromolar range | Helicobacter pylori | nih.gov |

Adenosine (B11128) receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors that are involved in a wide range of physiological processes. nih.govacademie-sciences.fr The endogenous ligand for these receptors is adenosine, a purine nucleoside. nih.gov Due to their structural similarity to adenosine, many purine derivatives have been investigated as ligands for adenosine receptors. nih.gov

N6-substituted adenosine analogs, in particular, have been shown to be potent agonists at adenosine receptors. academie-sciences.fr However, modifications at the N6 position can also lead to antagonist activity. For instance, a series of 2-aryl-6-morpholinopurine derivatives have been identified as potent antagonists for A1 and A3 adenosine receptors. nih.gov The binding affinity of these compounds is influenced by the substituents on the purine ring. nih.gov While specific binding data for this compound at adenosine receptors is not available, its N6-acylpurine structure suggests a potential for interaction with these receptors.

Table 2: Adenosine Receptor Binding Affinity of Structurally Related Purine Analogs (Note: Data presented is for related compounds, not this compound)

| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Activity | Reference |

|---|---|---|---|---|

| 2-(substituted aryl)-9-methyl-6-morpholinopurine (3x) | Human A1 | 8.23 ± 0.06 | Antagonist | nih.gov |

| 2-(substituted aryl)-9H-6-morpholinopurine (3v) | Human A3 | 7.83 ± 0.16 | Antagonist | nih.gov |

Cellular Pathway Modulation in In Vitro Studies

The interaction of purine analogs with molecular targets translates into the modulation of various cellular pathways, leading to specific cellular responses. In preclinical in vitro models, N6-substituted purines have demonstrated significant effects on cell proliferation and survival.

A significant body of research has focused on the antiproliferative and pro-apoptotic effects of N6-substituted purine derivatives in various cancer cell lines. Studies have shown that the cytotoxic effects of these compounds are often linked to their intracellular metabolism. nih.gov

For example, N6-substituted adenosine derivatives have been shown to induce apoptosis in HL-60 human promyelocytic leukemia cells. nih.gov This pro-apoptotic effect is reportedly related to the intracellular phosphorylation of these compounds to their corresponding mononucleotides, leading to a decrease in ATP production. nih.gov The induction of apoptosis by these derivatives is also associated with the activation of caspase-3. nih.gov

Furthermore, various N6-substituted purine analogs have demonstrated antiproliferative activity against a range of cancer cell lines. The potency of these compounds can be influenced by the nature of the substituent at the N6 position.

Table 3: Antiproliferative and Apoptotic Effects of Structurally Related N6-Substituted Purine Analogs in Cancer Cell Lines (Note: Data presented is for related compounds, not this compound)

| Compound | Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|---|

| N6-substituted adenosine derivatives | HL-60 (Human promyelocytic leukemia) | Apoptosis Induction | Intracellular accumulation of mononucleotides, decreased ATP, caspase-3 activation. | nih.gov |

| 2-amino-6-p-nitrobenzylaminopurine ribonucleoside | L1210 (Mouse leukemia) | Growth Inhibition | Demonstrated growth inhibitory effects in cultured leukemia cells. | nih.gov |

The purinergic system, particularly adenosine and its receptors, plays a critical role in regulating immune responses. nih.gov Adenosine is generally considered an immunosuppressive molecule in the tumor microenvironment. nih.gov Given that purine analogs can interact with adenosine receptors, they have the potential to modulate immune cell function.

However, specific studies detailing the immunomodulatory effects of this compound or its close N6-acyl analogs in preclinical contexts are currently lacking in the available scientific literature. Further research is needed to elucidate the potential impact of this compound on immune cells and the broader immune system.

Advanced Computational Chemistry Studies on 2 Ethoxy N 9h Purin 6 Yl Propanamide

Molecular Docking and Molecular Dynamics Simulations for Target Engagement

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand such as 2-ethoxy-N-(9H-purin-6-yl)propanamide interacts with its biological target. These computational techniques provide a detailed view of the binding process at an atomic level.

Molecular docking studies predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. For purine (B94841) derivatives, these simulations are crucial in identifying key interactions within the active site of a target protein. For instance, in studies of similar fluorocyclopentenyl-purine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking analyses have revealed potent interactions, with binding energies indicating strong affinity. nih.gov A hypothetical docking study of this compound with a kinase target could yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| LYS745 | Hydrogen Bond | 2.1 |

| MET793 | Hydrophobic | 3.5 |

| ASP855 | Hydrogen Bond | 2.8 |

| LEU844 | Hydrophobic | 3.9 |

These interactions are critical for the stability of the ligand-protein complex. The binding energy, a measure of the affinity between the ligand and the target, can be calculated using scoring functions within the docking software. For similar purine analogues, binding energies have been reported in the range of -27 to -32 kJ/mol, suggesting strong binding to the target. nih.gov

Molecular dynamics simulations provide insights into the dynamic nature of the ligand-protein complex over time. These simulations can reveal changes in the conformation of both the ligand and the protein upon binding, offering a more realistic representation of the biological system. By tracking the trajectory of the atoms, MD simulations can elucidate the stability of the binding mode predicted by docking and identify alternative conformations that may be important for biological activity. For purine derivatives, MD simulations can validate the stability of the interactions observed in docking studies and provide a deeper understanding of the conformational landscape at the binding site. nih.gov

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic and steric properties of molecules. nih.gov These properties are fundamental to a molecule's reactivity and its ability to interact with a biological target.

| Ionizable Group | Predicted pKa |

| N1 of Purine | ~2.5 |

| N3 of Purine | ~9.5 |

| N7 of Purine | ~2.0 |

| N9 of Purine | ~8.5 |

These predicted pKa values help in determining the predominant ionization state of this compound at physiological pH (around 7.4), which in turn affects its interactions with the target protein.

Virtual Screening and In Silico Lead Discovery for Purine Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This approach is instrumental in the early stages of drug discovery for identifying novel chemical scaffolds. researchgate.net For purine analogues, pharmacophore model-based virtual screening has been successfully used to discover inhibitors for targets like Plasmodium falciparum Hsp90. acs.orgnih.gov

A typical virtual screening workflow for identifying new purine analogues involves several steps:

Library Preparation: A large database of compounds is prepared, often filtered by properties like Lipinski's rule of five to ensure drug-likeness. acs.orgnih.gov

Pharmacophore Modeling: A pharmacophore model is generated based on the key features of known active compounds. wikipedia.org

Database Screening: The compound library is screened against the pharmacophore model to identify molecules that match the required features.

Molecular Docking: The hits from the pharmacophore screen are then docked into the target protein's binding site to predict their binding affinity and pose.

Hit Selection: The top-scoring compounds are selected for further experimental testing.

This in silico approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and biological evaluation. acs.orgnih.gov

Application of Computational Methods for Predicting Preclinical Efficacy

Computational methods are increasingly being used to predict the preclinical efficacy and pharmacokinetic properties of drug candidates. nih.gov For purine derivatives, computational models can be developed to predict their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.

For example, computational tools can predict properties such as:

Aqueous Solubility: Affects absorption and formulation.

Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.

CYP450 Inhibition: Predicts potential drug-drug interactions.

Hepatotoxicity: Early flag for potential liver toxicity.

A hypothetical ADMET profile for this compound generated through computational models might look like this:

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| Blood-Brain Barrier (logBB) | -0.8 | Low CNS Penetration |

| CYP2D6 Inhibition | No | Low risk of interaction |

| Hepatotoxicity | Low Probability | Likely non-toxic to liver |

These computational predictions help in the early identification of potential liabilities, allowing for the selection and optimization of candidates with a higher probability of success in preclinical and clinical development. nih.gov

Preclinical Therapeutic Potential and Applications of 2 Ethoxy N 9h Purin 6 Yl Propanamide Analogues

Theoretical Framework for Developing Novel Purine-Based Therapeutic Agents

The development of novel therapeutic agents based on the purine (B94841) scaffold, such as analogues of 2-ethoxy-N-(9H-purin-6-yl)propanamide, is grounded in the fundamental roles of purines in a vast array of biological processes. Purines, including adenine (B156593) and guanine, are essential components of nucleic acids (DNA and RNA), energy carriers like adenosine (B11128) triphosphate (ATP), and signaling molecules. nih.gov Their ubiquitous nature makes the purine ring a "privileged scaffold" in medicinal chemistry, offering a versatile platform for designing molecules that can interact with a wide range of biological targets. nih.govresearchgate.net

The theoretical framework for developing these agents leverages the structural similarities between synthetic purine analogues and endogenous purines. By modifying the purine core or its substituents, researchers can create compounds that act as agonists, antagonists, or inhibitors of enzymes and receptors involved in cellular signaling, proliferation, and metabolism. nih.govnih.gov A key strategy involves the isosteric replacement of atoms within the purine ring or the addition of various functional groups to alter the molecule's electronic properties, solubility, and binding affinity for specific targets. nih.gov

Synthetic 6- and 9-substituted purine derivatives have been a significant focus of research, demonstrating potential as anticancer and antiviral agents. researchgate.net The rationale behind this approach is that such modifications can lead to compounds that interfere with metabolic pathways essential for cancer cell growth or viral replication. nih.govnih.gov For instance, many purine analogues exert their effects after being metabolized into their corresponding nucleotide forms, which can then inhibit key enzymes involved in DNA synthesis. nih.govnih.gov Furthermore, the development of prodrugs, which are inactive compounds converted to active drugs in the body, represents another strategic approach to enhance the therapeutic potential and selectivity of purine-based agents. nih.gov

Anticancer Potential in Preclinical Cell-Based Assays and Models

Analogues of this compound are part of a broad class of purine derivatives investigated for their anticancer properties. The foundational principle behind their use as antineoplastic agents is their ability to act as antimetabolites, interfering with the synthesis and function of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.gov Preclinical studies have explored a wide range of substituted purine compounds, demonstrating their cytotoxic effects across various cancer cell lines. nih.govresearchgate.netresearchgate.net

Research has shown that modifications at the C-6 and N-9 positions of the purine ring are crucial for cytotoxic activity. For example, a series of N-(9H-purin-6-yl) benzamide (B126) derivatives have shown activity against cancer cell lines with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 3-39 µM. researchgate.net These compounds were found to induce apoptosis and decrease cell proliferation. researchgate.net Another study highlighted that substituting the C-6 position of the purine nucleus with a 4-phenoxyphenyl group resulted in a compound with significant cytotoxic activity against the Huh7 liver cancer cell line. researchgate.net

Hybrid molecules that combine the purine scaffold with other pharmacologically active moieties have also shown promise. Piperazine-containing purine derivatives have exhibited potent activity against Huh7, HCT116, and MCF7 cancer cells. researchgate.net Similarly, trisubstituted triazole analogues displayed selective cytotoxicity against A549 (lung), IMR-32 (neuroblastoma), HCT-15 (colon), and THP-1 (leukemia) cell lines. researchgate.net The development of bis-purine derivatives and chalcone–xanthine hybrids has further expanded the potential for broad-spectrum anticancer activity against cell lines such as A549, HeLa (cervical), CFPAC-1 (pancreatic), and SW620 (colon). researchgate.net These findings underscore the versatility of the purine scaffold in generating diverse compounds with significant preclinical anticancer potential.

| Purine Analogue Class | Cancer Cell Lines | Observed Preclinical Activity | Reference |

|---|---|---|---|

| N-(9H-purin-6-yl) benzamide derivatives | Various | IC50 values ranging from 3-39 µM; induction of apoptosis and decreased proliferation. | researchgate.net |

| Piperazine-containing purine derivatives | Huh7, HCT116, MCF7 | Potent cytotoxic activity. | researchgate.net |

| Trisubstituted triazole purine analogues | A549, IMR-32, HCT-15, THP-1 | Selective cytotoxicity. | researchgate.net |

| Bis-purine derivatives | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum anticancer potential. | researchgate.net |

| Chalcone–xanthine hybrids | A549, HeLa, CFPAC-1, SW620 | Broad-spectrum anticancer potential. | researchgate.net |

Antiviral and Antimicrobial Activities in Preclinical Contexts

The purine analogue framework, which includes structures related to this compound, has been a cornerstone in the development of antiviral and antimicrobial agents. nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of nucleic acid synthesis in viruses and microbes. nih.gov These analogues can be processed by viral or cellular enzymes into nucleotide triphosphates, which then compete with natural nucleotides for incorporation into growing DNA or RNA chains by viral polymerases, leading to chain termination and inhibition of replication. nih.gov

Acyclic nucleoside derivatives such as acyclovir (B1169) and ganciclovir (B1264) are prominent examples of purine analogues that have become valuable antiviral agents. nih.gov Their activity relies on activation by viral kinases, a step that provides selectivity for infected cells. nih.govnih.gov Research has also explored purine analogues against a range of other viruses, including flaviviruses. nih.gov

In the antimicrobial sphere, purine analogues represent a class of nonclassical agents that can target novel bacterial components like riboswitches. researchgate.net Riboswitches are structured RNA domains in bacterial mRNA that regulate gene expression by binding to specific ligands. researchgate.net Certain purine analogues can mimic the natural ligands of these riboswitches, binding to them with comparable affinity and thereby inhibiting the expression of genes crucial for bacterial metabolic pathways. researchgate.net This mechanism offers a promising avenue for developing new antibiotics. Preclinical studies have also investigated purine derivatives against various pathogens. For example, a tricyclic purine derivative showed antiproliferative activity against two species of Leishmania, a protozoan parasite. researchgate.net

| Compound Class | Target Organism/System | Mechanism of Action/Activity | Reference |

|---|---|---|---|

| Acyclic nucleoside derivatives (e.g., acyclovir, ganciclovir) | Viruses (e.g., Herpes Simplex Virus) | Inhibit viral DNA synthesis after activation by viral kinases. | nih.govnih.gov |

| General Purine Analogues | Bacteria | Bind to purine riboswitches to inhibit microbial growth. | researchgate.net |

| Tricyclic purine derivative (8,9-dihydro-7H- nih.govresearchgate.net thiazepino [3,2,4-hi] purine hydrofloride) | Leishmania amazonensis, Leishmania chgasi | Antiproliferative activity. | researchgate.net |

Neuroprotective and Anti-inflammatory Properties in Preclinical Models

Emerging preclinical research has identified purine analogues as promising candidates for addressing neurodegenerative diseases and inflammation. acs.orgnih.gov The rationale for their use in this context often involves targeting purinergic receptors, such as the P2X7 receptor, which are implicated in neuroinflammation. acs.org Neuroinflammation is a key factor in the progression of many neurodegenerative disorders, making it a critical therapeutic target. nih.gov

In preclinical models, certain purine derivatives have been shown to possess both neuroprotective and anti-inflammatory effects. nih.gov For instance, novel purine derivatives designed as P2X7 antagonists have been synthesized and evaluated for their ability to treat neuroinflammation. acs.org One study demonstrated that a purine derivative with an ethanoyl spacer could effectively block YO-PRO-1 uptake, an indicator of P2X7 receptor activation, suggesting its potential to mitigate inflammatory responses in the central nervous system. acs.org

The development of hybrid molecules incorporating a purine or a related pyrimidine (B1678525) scaffold has also yielded compounds with significant anti-neuroinflammatory properties. In one study, triazole-pyrimidine hybrids were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglia cells stimulated by lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov Some of these compounds also exhibited neuroprotective activity in human neuronal cells by reducing the expression of markers associated with cellular stress and apoptosis. nih.gov These findings suggest that the purine scaffold can be effectively utilized to develop agents that combat the intertwined pathways of inflammation and neuronal damage.

Exploration as a Scaffold for Multi-Target-Directed Ligands (MTDLs)

The chemical architecture of purine analogues, including compounds like this compound, is being increasingly explored for the design of Multi-Target-Directed Ligands (MTDLs). researchgate.net The MTDL strategy aims to develop a single chemical entity that can simultaneously modulate multiple biological targets involved in the complex pathophysiology of multifactorial diseases like Alzheimer's disease (AD). researchgate.netnih.govnih.gov This approach is considered potentially more effective than using single-target drugs or combination therapies. nih.gov

The purine scaffold is particularly well-suited for MTDL design due to its inherent ability to interact with a variety of proteins. researchgate.net In the context of AD, researchers have synthesized novel MTDLs by combining a purine framework with other pharmacophores known to interact with targets relevant to the disease. researchgate.net For example, natural product-based purine MTDLs have been designed to possess multiple functions, such as cholinesterase inhibition and anti-neuroinflammatory activity. researchgate.netresearchgate.net

The design of these MTDLs involves the strategic fusion or linking of different molecular fragments to the purine core. This allows the final compound to engage with distinct targets, such as acetylcholinesterase, butyrylcholinesterase, and pathways involved in Aβ aggregation or neuroinflammation. researchgate.netresearchgate.net The successful development of MTDLs with a balanced activity profile against different targets could lead to more effective therapeutic strategies for complex neurological disorders. nih.gov

Future Research Directions and Translational Perspectives for 2 Ethoxy N 9h Purin 6 Yl Propanamide

Refinement of Synthetic Methodologies for Scalability and Efficiency

The advancement of 2-ethoxy-N-(9H-purin-6-yl)propanamide from a laboratory-scale compound to a viable therapeutic candidate hinges on the development of robust and scalable synthetic protocols. Current synthetic strategies for analogous N-acyladenine derivatives often involve multi-step processes that may present challenges in terms of yield, purity, and cost-effectiveness on an industrial scale. Future research should prioritize the optimization of existing synthetic routes and the exploration of novel, more efficient methodologies.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Linear Synthesis | Well-established for purine (B94841) derivatives. | Can be lengthy, leading to lower overall yields. |

| Convergent Synthesis | Higher overall efficiency and yield. | Requires careful planning and optimization of fragment coupling. |

| One-Pot Synthesis | Reduced reaction time and resource consumption. | Can be challenging to control selectivity and avoid side reactions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and initial setup costs. |

Deeper Elucidation of Structure-Activity-Mechanism Relationships

A comprehensive understanding of the structure-activity relationships (SAR) and the underlying mechanism of action is fundamental for the rational design of more potent and selective analogs of this compound. Systematic modifications of the core purine scaffold, the ethoxy group, and the propanamide side chain will be instrumental in delineating the key structural features required for biological activity.

For instance, studies on other N6-substituted purines have revealed that the nature and length of the acyl chain can significantly impact their cytotoxic and enzyme-inhibitory activities. mdpi.com Future SAR studies on this compound should systematically explore variations in the length and branching of the alkoxy and acyl groups, as well as the introduction of different functional groups to probe interactions with biological targets. These studies will be crucial for identifying the pharmacophore and optimizing the compound's therapeutic index.

Application of Cutting-Edge Computational and Artificial Intelligence-Driven Design

The integration of computational modeling and artificial intelligence (AI) offers a powerful approach to accelerate the drug discovery and development process for this compound. Molecular docking and molecular dynamics simulations can provide valuable insights into the potential binding modes of the compound with various biological targets, helping to prioritize experimental studies. nih.gov

Identification of Novel Preclinical Biological Targets and Pathways

While the precise biological targets of this compound are yet to be fully elucidated, the broader family of purine analogs is known to interact with a diverse range of proteins, including kinases, polymerases, and metabolic enzymes. aacrjournals.org A critical area of future research will be the unbiased identification of the molecular targets and signaling pathways modulated by this compound.

High-throughput screening against panels of recombinant enzymes and cell-based assays can provide initial leads. Subsequent target validation studies, employing techniques such as cellular thermal shift assays (CETSA) and chemical proteomics, will be essential to confirm direct target engagement within a cellular context. Given that N6-benzoyladenine derivatives have been identified as inhibitors of bromodomain-containing protein 4 (BRD4), this and other epigenetic targets could be promising avenues for investigation. researchgate.net The potential for purine analogs to act as catalytic inhibitors of topoisomerase II also presents another important area for exploration. aacrjournals.org

Development of Advanced Preclinical Models for Efficacy and Selectivity Assessment

The evaluation of the therapeutic potential of this compound will require the use of sophisticated preclinical models that can accurately predict its efficacy and selectivity in a clinical setting. While traditional 2D cell culture models are useful for initial screening, they often fail to recapitulate the complex microenvironment of human tumors.

Future preclinical studies should leverage more physiologically relevant models, such as 3D organoids and patient-derived xenografts (PDXs). harvard.edu These models better mimic the heterogeneity and drug response of human cancers, providing a more robust platform for assessing anti-tumor activity and identifying potential biomarkers of response. The use of immunocompetent mouse models will also be crucial for evaluating the interplay between the compound and the immune system. harvard.edu A summary of potential preclinical models is provided in Table 2.

| Preclinical Model | Key Advantages | Limitations |

| 2D Cell Lines | High-throughput, cost-effective. | Lack of tumor microenvironment and tissue architecture. |

| 3D Spheroids/Organoids | Better recapitulation of cell-cell interactions and gradients. | Can be more complex and costly to maintain. |

| Patient-Derived Xenografts (PDX) | High fidelity to the original patient tumor. harvard.edu | Immunodeficient host, expensive, and time-consuming. |

| Genetically Engineered Mouse Models (GEMMs) | Intact immune system, spontaneous tumor development. | May not fully represent the genetic diversity of human cancers. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-ethoxy-N-(9H-purin-6-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of purine derivatives often involves nucleophilic substitution at the purine C6 position. For example, 6-substituted purines can be prepared by reacting purine bases with alkyl halides or acyl chlorides under basic conditions. Ethoxyethyl substituents in similar compounds have been introduced using 1-chloro-diethylether, with reaction progress monitored via TLC and yields optimized by controlling temperature (50–70°C) and solvent polarity (e.g., DMF or THF) . For the amidation step, propionyl chloride can be used in the presence of a base like triethylamine, achieving yields >80% when reaction times are extended to 12–24 hours .

Q. How can IR and NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) of the amide group typically appears at ~1680–1730 cm⁻¹. Ethoxy groups show C-O stretches near 1100–1250 cm⁻¹. Polarized IR-LD spectroscopy on oriented crystals (suspended in nematic liquid crystals) can differentiate between axial and equatorial substituents .

- NMR : In NMR, the purine H8 proton resonates at δ 8.2–8.5 ppm. The ethoxy group’s methyl protons appear as a triplet at δ 1.2–1.4 ppm, while the methylene group (OCH) shows a quartet at δ 3.4–3.7 ppm. NMR confirms the amide carbonyl at δ 165–175 ppm .

Q. What crystallographic tools are suitable for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX provides robust algorithms for handling twinned data or high-resolution structures, with hydrogen-bonding networks visualized via ORTEP-3 . For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) improves data quality.

Advanced Research Questions

Q. How can discrepancies between computational modeling (e.g., ab initio) and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For IR-LD data, compare experimental spectra with gas-phase ab initio calculations (e.g., DFT/B3LYP/6-311+G(d,p)) after accounting for solvent polarity. Adjust torsional angles in computational models to match experimental dihedral angles from X-ray data . For NMR, use implicit solvent models (e.g., PCM) to refine chemical shift predictions.

Q. What strategies minimize by-products during the amidation of purine derivatives?

- Methodological Answer :

- Reagent Purity : Use freshly distilled propionyl chloride to avoid hydrolysis to propionic acid.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Temperature Control : Maintain temperatures below 0°C during acyl chloride addition to suppress side reactions.

- Workup : Extract unreacted starting materials with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does the amide group influence the compound’s stability under physiological conditions?

- Methodological Answer : Amides are generally resistant to hydrolysis, but stability can be assessed via:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Enzymatic Assays : Test susceptibility to proteases (e.g., trypsin) or esterases using liver microsomes. For this compound, the ethoxy group may enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.